4-Bromo-5-methylthiazole-2-carbonitrile CAS number 2090046-28-7
4-Bromo-5-methylthiazole-2-carbonitrile CAS number 2090046-28-7
An In-depth Technical Guide to 4-Bromo-5-methylthiazole-2-carbonitrile
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the chemical intermediate, 4-Bromo-5-methylthiazole-2-carbonitrile (CAS Number: 2090046-28-7). We will delve into its chemical properties, potential synthetic utility, and its role as a scaffold in the broader context of medicinal chemistry, where the thiazole moiety is of significant interest.
Core Compound Analysis: 4-Bromo-5-methylthiazole-2-carbonitrile
4-Bromo-5-methylthiazole-2-carbonitrile is a substituted thiazole, a class of heterocyclic compounds that are integral to numerous biologically active molecules.[1][2][3] The thiazole ring is a five-membered aromatic ring containing both a sulfur and a nitrogen atom. This structural motif is present in a variety of pharmaceuticals, including antimicrobial, anti-inflammatory, and anticancer agents.[4] The specific substitutions on this compound—a bromo group at position 4, a methyl group at position 5, and a carbonitrile at position 2—provide multiple points for synthetic modification, making it a versatile building block in drug discovery programs.
Physicochemical and Safety Data
A summary of the key properties and hazard classifications for 4-Bromo-5-methylthiazole-2-carbonitrile is provided below.
| Property | Value | Source |
| CAS Number | 2090046-28-7 | [5][6] |
| Molecular Formula | C5H3BrN2S | [6] |
| Molecular Weight | 203.06 g/mol | [6] |
| Physical Form | White to Yellow Solid | [7] |
| Purity | Typically ≥95% | [8][9][10] |
| Storage Conditions | Inert atmosphere, 2-8°C | [7][10] |
| InChI Key | BQMPVBMMGTVOKQ-UHFFFAOYSA-N | [10] |
Hazard Profile: [5]
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Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332).
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Skin Irritation: Causes skin irritation (H315).
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Eye Irritation: Causes serious eye irritation (H319).
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Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness (H336).
Due to its hazard profile, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and used in a well-ventilated fume hood.
The Thiazole Scaffold in Medicinal Chemistry
The thiazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of approved drugs and biologically active compounds.[11] Its prevalence stems from its ability to engage in various non-covalent interactions with biological targets and its relative metabolic stability.
Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including:
-
Anticancer: As seen in drugs like Tiazofurin and Dasatinib.[1][3]
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Anti-inflammatory: For instance, Meloxicam.[1]
-
Antiviral: Notably in the HIV protease inhibitor Ritonavir.[3][4]
The utility of 4-Bromo-5-methylthiazole-2-carbonitrile lies in its potential to serve as a starting material for the synthesis of novel thiazole derivatives with diverse biological activities.
Caption: Biological applications of the thiazole scaffold.
Synthetic Utility and Reaction Pathways
The true value of this compound for researchers is its potential for diversification. The bromo, methyl, and carbonitrile groups each offer distinct handles for chemical modification.
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The Bromo Group: The C4-bromo substituent is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, or amino groups, enabling the exploration of the structure-activity relationship (SAR) at this position.
-
The Carbonitrile Group: The C2-carbonitrile can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. These transformations introduce new functionalities that can alter the compound's physicochemical properties and biological target interactions.
-
The Methyl Group: The C5-methyl group can potentially be functionalized, for example, through radical bromination, to introduce further diversity.
Caption: Synthetic diversification of the core compound.
Exemplar Experimental Protocol: Suzuki Cross-Coupling
To illustrate the synthetic utility of 4-Bromo-5-methylthiazole-2-carbonitrile, a generalized protocol for a Suzuki cross-coupling reaction is provided below. This reaction is a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds.
Objective: To synthesize a 4-aryl-5-methylthiazole-2-carbonitrile derivative.
Materials:
-
4-Bromo-5-methylthiazole-2-carbonitrile
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An appropriate arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Inert gas (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask, add 4-Bromo-5-methylthiazole-2-carbonitrile (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent, followed by the palladium catalyst (0.01-0.05 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-5-methylthiazole-2-carbonitrile.
-
Characterization: Confirm the structure of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Workflow for a Suzuki cross-coupling reaction.
Conclusion
4-Bromo-5-methylthiazole-2-carbonitrile is a valuable and versatile building block for synthetic and medicinal chemistry. Its trifunctional nature provides multiple avenues for chemical modification, enabling the rapid generation of diverse compound libraries for drug discovery. The well-established biological significance of the thiazole scaffold further underscores the potential of this intermediate in the development of novel therapeutic agents. Researchers and drug development professionals can leverage this compound as a key starting material in their efforts to address a wide range of diseases.
References
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Organic Syntheses. (n.d.). 2-amino-4-methylthiazole. Retrieved from [Link]
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PMC. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]
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Journal of Medical Science. (n.d.). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-5-methyl-1,3-thiazole. Retrieved from [Link]
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